N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride
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Description
Scientific Research Applications
Reaction Mechanisms and Synthesis
- A study by Ledenyova et al. (2018) explored the reaction mechanisms involving similar pyrazole-carboxamide compounds. They discovered that the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement and N-formylation, resulting in N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, a class of compounds with potential biological activity (Ledenyova et al., 2018).
Biological Activity
- Research by Ahmed (2017) involved the synthesis of derivatives of 4-aminomethylene 1-phenylpyrazolidine-3,5-diones, which are structurally related to the chemical . These compounds exhibited significant anti-inflammatory and antimicrobial activities, highlighting the potential of such compounds in pharmaceutical applications (Ahmed, 2017).
Chemical and Pharmaceutical Properties
- A study by Ohkubo et al. (1995) on compounds with a similar structure, including N-[2-(4-morpholinyl)ethyl]-4-(3-trifluoromethylphenyl)-2-thiazolecarboxamide hydrochloride, revealed potent anti-anoxic activity. This indicates potential applications of similar compounds in developing treatments for conditions related to oxygen deprivation in tissues (Ohkubo et al., 1995).
Antimicrobial and Anticancer Applications
- Palkar et al. (2017) synthesized and evaluated novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide for their antibacterial activity. Some of the synthesized compounds showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Molecular Interaction and Drug Design
- In a study by Shim et al. (2002), the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was investigated. This research provides insights into how similar pyrazole-carboxamide compounds might interact with biological receptors, aiding in drug design (Shim et al., 2002).
Structural and Spectral Analysis
- The work of Prabhuswamy et al. (2016) on the synthesis and characterization of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide offers a deeper understanding of the crystal and molecular structure of related compounds, providing a foundation for further exploration of their properties and applications (Prabhuswamy et al., 2016).
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S.ClH/c1-14-5-6-15(2)19-17(14)22-21(29-19)26(8-7-25-9-11-28-12-10-25)20(27)18-16(3)13-24(4)23-18;/h5-6,13H,7-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPDYUMUCMLQTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN3CCOCC3)C(=O)C4=NN(C=C4C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride |
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